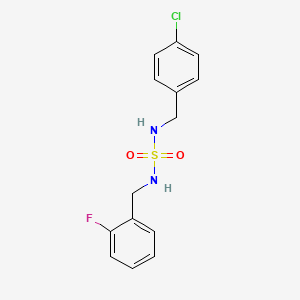

N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide, commonly known as CFBSA, is a sulfamide derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Scientific Research Applications

Synthesis and Chemical Properties

Alkylation of Sulfamic Esters

The reaction of 4-fluorobenzyl bromide with sulfamic esters under phase transfer conditions leads to the preparation of N-dialkyled products, showcasing the versatility of sulfamides in organic synthesis (Debbabi, Beji, & Baklouti, 2005).

Carbonic Anhydrase Inhibitors

Halogenated sulfonamides, including derivatives similar to N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide, have been synthesized and shown potent inhibition of tumor-associated carbonic anhydrase isozyme IX, suggesting their potential as antitumor agents (Ilies et al., 2003).

Electrophilic Fluorination

The synthesis of alpha-fluorosulfonamides demonstrates the utility of sulfonamides in introducing fluorine atoms into molecules, a key step in the development of many pharmaceuticals and agrochemicals (Hill, Liu, & Taylor, 2004).

Bioactivity and Potential Applications

Carbonic Anhydrase Inhibition

Studies have identified various sulfonamide derivatives as potent inhibitors of different carbonic anhydrase isozymes, highlighting their therapeutic potential in conditions such as glaucoma, epilepsy, and certain cancers (Supuran et al., 2013).

Antimicrobial and Antifungal Activity

Sulfanilamide derivatives exhibit antibacterial and antifungal activities, suggesting their application in addressing drug resistance issues (Lahtinen et al., 2014).

Thermal and Antimicrobial Studies

The characterization and study of N-substituted sulfanilamide derivatives reveal their thermal stability and potential for antimicrobial applications, further underscoring the versatility of sulfamide compounds in pharmaceutical development (Lahtinen et al., 2014).

properties

IUPAC Name |

1-(4-chlorophenyl)-N-[(2-fluorophenyl)methylsulfamoyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN2O2S/c15-13-7-5-11(6-8-13)9-17-21(19,20)18-10-12-3-1-2-4-14(12)16/h1-8,17-18H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWBCNTWAKJOST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2733283.png)

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2733285.png)

![{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2733298.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2733301.png)

![2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2733305.png)

![8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2733306.png)